molecular formula C11H8ClN3O2S B13463635 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B13463635
M. Wt: 281.72 g/mol
InChI Key: BKXHISJQFFIMQA-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound is characterized by the presence of a thiophene ring attached to the pyrazolo[1,5-a]pyrimidine core, which contributes to its unique chemical properties .

Biological Activity

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole and pyrimidine ring system with a thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula for this compound is C₉H₇ClN₄O₂S, and it has a molecular weight of 246.69 g/mol .

Chemical Structure

The structure of this compound can be represented as follows:

Compound NameStructureUnique Features
This compoundStructureContains a thiophene ring that enhances biological activity.

Biological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential as an enzyme inhibitor and its applications in cancer therapy.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways, making it a candidate for therapeutic applications in diseases such as cancer and inflammation .

Key Findings:

  • Enzyme Targets: The compound has shown effectiveness in inhibiting enzymes involved in cancer progression and inflammatory responses.
  • IC50 Values: Various derivatives of pyrazolo compounds exhibit IC50 values in the low micromolar range, indicating potent biological activity .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action:

  • Cell Cycle Arrest: The compound disrupts the cell cycle at the G2/M phase.
  • Pro-Apoptotic Effects: It promotes apoptosis through modulation of Bcl-2 and Bax gene expression .

Case Studies

Several studies have highlighted the efficacy of this compound in various models:

  • In Vitro Studies:
    • A study demonstrated that the compound inhibited tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HCT-15 and A549 .
    • Docking simulations revealed that the compound interacts with key targets like the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth .
  • In Vivo Studies:
    • Animal models treated with the compound exhibited reduced tumor growth and lower levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H7N3O2S.ClH/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9;/h1-6H,(H,15,16);1H

InChI Key

BKXHISJQFFIMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl

Origin of Product

United States

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